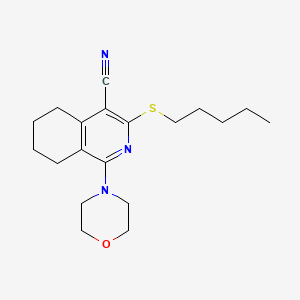![molecular formula C23H21BrN4O3S B11650274 (6Z)-6-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650274.png)
(6Z)-6-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6Z)-6-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic compound. It features a thiadiazolo[3,2-a]pyrimidin-7-one core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s structure includes a brominated benzylidene moiety and a phenoxyethoxy side chain, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-6-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. A common approach includes:
Formation of the Thiadiazolo[3,2-a]pyrimidin-7-one Core: This can be achieved through a [3+3] cycloaddition reaction, followed by reduction and deamination steps.
Introduction of the Brominated Benzylidene Moiety: This step often involves the bromination of a suitable precursor, followed by a condensation reaction with the core structure.
Attachment of the Phenoxyethoxy Side Chain: This is typically done through nucleophilic substitution reactions, where the phenoxyethoxy group is introduced under basic conditions.
Industrial Production Methods: Industrial synthesis may employ continuous flow chemistry techniques to enhance yield and purity. Catalysts and optimized reaction conditions are used to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and phenoxyethoxy groups.
Reduction: Reduction reactions can target the brominated benzylidene moiety, potentially converting it to a benzyl group.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom, which can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium ethoxide or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Products may include hydroxylated derivatives.
Reduction: Reduced forms of the benzylidene moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis.
Material Science: Its derivatives are explored for use in organic electronics and photonics.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits potential as an antimicrobial agent due to its unique structure.
Anticancer Research: Studies have shown its efficacy in inhibiting certain cancer cell lines.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of more complex therapeutic agents.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The brominated benzylidene moiety and the thiadiazolo[3,2-a]pyrimidin-7-one core are crucial for its binding affinity and specificity. Pathways involved often include inhibition of DNA synthesis or disruption of cell membrane integrity.
類似化合物との比較
5-Bromo-2-chloropyridine: Shares the brominated aromatic structure but differs in the core heterocycle.
1,3,4-Thiadiazole Derivatives: These compounds have similar core structures but lack the complex side chains.
Uniqueness:
- The combination of the thiadiazolo[3,2-a]pyrimidin-7-one core with the brominated benzylidene and phenoxyethoxy groups makes this compound unique. It offers a distinct set of chemical and biological properties not found in simpler analogs.
特性
分子式 |
C23H21BrN4O3S |
|---|---|
分子量 |
513.4 g/mol |
IUPAC名 |
(6Z)-6-[[5-bromo-2-(2-phenoxyethoxy)phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H21BrN4O3S/c1-2-6-20-27-28-21(25)18(22(29)26-23(28)32-20)14-15-13-16(24)9-10-19(15)31-12-11-30-17-7-4-3-5-8-17/h3-5,7-10,13-14,25H,2,6,11-12H2,1H3/b18-14-,25-21? |
InChIキー |
VFSOYOFHIKFZGW-OCTOJFLBSA-N |
異性体SMILES |
CCCC1=NN2C(=N)/C(=C/C3=C(C=CC(=C3)Br)OCCOC4=CC=CC=C4)/C(=O)N=C2S1 |
正規SMILES |
CCCC1=NN2C(=N)C(=CC3=C(C=CC(=C3)Br)OCCOC4=CC=CC=C4)C(=O)N=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-chlorothiophen-2-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11650200.png)
![(5E)-3-methyl-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650202.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11650203.png)
![(6Z)-5-imino-6-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650212.png)
![ethyl 4-(5-{(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11650213.png)

![4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B11650222.png)
![15-chloro-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11650229.png)
![(6Z)-2-cyclohexyl-6-[4-(dimethylamino)benzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650230.png)

![11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650240.png)
![N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11650244.png)
![N,N,2-trimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11650255.png)
![5-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11650269.png)
